molecular formula C11H13NO3 B3023957 N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide CAS No. 832108-47-1

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide

Cat. No. B3023957
CAS RN: 832108-47-1
M. Wt: 207.23 g/mol
InChI Key: CMEHSQAUWFGBLA-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide is a compound that can be associated with a class of furancarboxamide derivatives. These compounds are of interest due to their potential pharmacological activities, including anti-bacterial, anti-allergic, and anti-inflammatory effects. The papers provided discuss various furancarboxamide derivatives and their synthesis, properties, and biological activities, which can be related to the compound .

Synthesis Analysis

The synthesis of furancarboxamide derivatives is well-documented in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . Another synthesis approach involved a novel rearrangement of 2-(N-phenylamino)-4,5-dihydro-4-oxo-3-furancarboxylic acids to furanone amides . These methods provide a foundation for the synthesis of this compound, suggesting that similar procedures could be adapted for its production.

Molecular Structure Analysis

The molecular structure of furancarboxamide derivatives is characterized by the presence of a furan ring attached to an amide group, which can be further substituted with various functional groups. The papers do not directly discuss the molecular structure of this compound, but they do provide insights into the structural features of related compounds. For example, the presence of substituents on the phenyl ring, such as bromine or hydroxy groups, can significantly influence the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of furancarboxamide derivatives is influenced by the functional groups attached to the furan ring and the amide nitrogen. The synthesis of these compounds often involves cross-coupling reactions, as seen in the Suzuki-Miyaura cross-coupling to arylate N-(4-bromophenyl)furan-2-carboxamide . Additionally, the rearrangement reactions to form furanone amides indicate the potential for these compounds to undergo structural changes under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furancarboxamide derivatives are determined by their molecular structure. While the papers do not provide specific data on this compound, they do mention properties of related compounds. For instance, the solubility of polyamides derived from similar structures in organic solvents and their thermal stability are discussed . These properties are crucial for the practical application of these compounds in pharmaceutical formulations.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Chemoselective N-benzoylation of Aminophenols : The N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates in a chemoselective manner has been demonstrated, producing compounds of biological interest through a mechanism involving the formation of thiourea followed by elimination of thiocyanic acid (Singh, Lakhan, & Singh, 2017).
  • Catalytic Amidation of 5‐Hydroxymethylfurfural : A study showed the synthesis of 2,5-Furandicarboxamide via catalytic oxidative amidation of 5-hydroxymethylfurfural with aqueous NH3 over alkali manganese oxides, highlighting the intermediate steps and kinetic analysis of the reaction process (Li et al., 2017).

Material Science and Polymer Chemistry

  • Oxidative Copolymerization : The horseradish peroxidase-catalyzed polyrecombination of N-(4-hydroxyphenyl)-2-furamide and 4-hydroxyphenylmaleimide for building crosslinked materials through Diels-Alder and cycloaddition reactions. This study provided insights into enzymatic copolymerization and the thermal properties of the resulting copolymers (Reihmann & Ritter, 2001).

Biochemistry and Biomedical Applications

  • Biosensor Development : A biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This research highlighted the electrochemical characterization and application of the biosensor in real sample analysis (Karimi-Maleh et al., 2014).

Fluorescent Chemosensors

  • Detection of Cd2+ and CN− Ions : A phenoxazine-based fluorescent chemosensor was developed for discriminative detection of Cd2+ and CN− ions. The sensor exhibited specific fluorescence responses to Cd2+ and CN− with high sensitivity and was successfully applied to bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(4-hydroxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h3-6,10,13H,1-2,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHSQAUWFGBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388057
Record name N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832108-47-1
Record name N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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